molecular formula C10H8Cl2N2 B14807437 6,6-Dichloro-2,2-bipyridine

6,6-Dichloro-2,2-bipyridine

Cat. No.: B14807437
M. Wt: 227.09 g/mol
InChI Key: WMRBVFHJGSUAHT-UHFFFAOYSA-N
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Description

6,6-Dichloro-2,2-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6th position of each pyridine ring. This compound is known for its coordination chemistry and is widely used as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichloro-2,2-bipyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the Ullmann coupling reaction, where 6-chloropyridine is reacted with a copper catalyst under high temperatures to form the bipyridine structure . Another method involves the Stille coupling reaction, where 6-chloropyridine is coupled with an organotin reagent in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dichloro-2,2-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,6-Dichloro-2,2-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation and reduction .

Comparison with Similar Compounds

Uniqueness: 6,6-Dichloro-2,2-bipyridine is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and coordination behavior. This makes it particularly useful in forming stable metal complexes and in catalytic applications .

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

2,2-dichloro-6-pyridin-2-yl-1H-pyridine

InChI

InChI=1S/C10H8Cl2N2/c11-10(12)6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7,14H

InChI Key

WMRBVFHJGSUAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(N2)(Cl)Cl

Origin of Product

United States

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